Synvest-1

Übersicht

Beschreibung

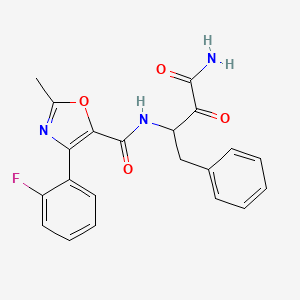

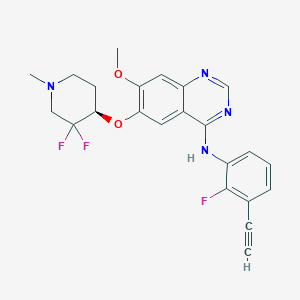

Synvest-1, also known as [18F]this compound, is a novel positron emission tomography (PET) imaging tracer targeting synaptic vesicle glycoprotein 2A (SV2A). This compound has been developed to meet clinical demand for imaging and quantifying synaptic density in vivo. Synaptic vesicle glycoprotein 2A is a presynaptic transmembrane protein expressed in neurons across the brain and is critical for neural system functioning. The expression of synaptic vesicle glycoprotein 2A is associated with various neuro-psychiatric disorders, making this compound a valuable tool in both research and clinical settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Synvest-1 involves several key steps. The process begins with the preparation of a precursor compound, which is then subjected to copper-mediated fluorination. The synthesis is typically carried out using an automated module to ensure Good Manufacturing Practice (GMP) standards, ensuring sterile and pyrogen-free production .

Preparation of Precursor: The precursor compound is synthesized through a series of reactions, including the conjugate addition of nitromethane with cinnamaldehyde in the presence of the Jørgensen-Hayashi catalyst using the Merck dual acid cocatalyst system.

Fluorination: The key step involves copper-mediated [18F] fluorination of the precursor compound. .

Industrial Production Methods

The industrial production of this compound is carried out using automated synthesis modules such as the Trasis AllinOne-36 (AIO) module. This ensures high production yields, reliability, and reduced production time. The entire synthesis process is completed within a timeframe of approximately 80 minutes, with consistently high radiochemical yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Synvest-1 undergoes several types of chemical reactions during its synthesis and application:

Oxidation: Pinnick-type oxidation is used during the synthesis of the precursor compound.

Reduction: Chemoselective nitro group reduction is a key step in the synthesis.

Substitution: Copper-mediated fluorination is a substitution reaction that introduces the fluorine-18 isotope

Common Reagents and Conditions

Jørgensen-Hayashi catalyst: Used for the conjugate addition of nitromethane with cinnamaldehyde.

Nickel borate: Used for chemoselective nitro group reduction and cyclization.

Copper: Used for the fluorination step

Major Products Formed

The major product formed from these reactions is [18F]this compound, which is a highly pure and enantiomerically pure compound suitable for PET imaging .

Wissenschaftliche Forschungsanwendungen

Synvest-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a radiotracer for studying synaptic density and neurotransmitter release mechanisms

Biology: Helps in understanding the role of synaptic vesicle glycoprotein 2A in various neuro-psychiatric disorders

Medicine: Used in clinical studies for diagnosing and monitoring neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and epilepsy

Industry: Facilitates the development of new diagnostic tools and treatments for neuro-psychiatric disorders

Wirkmechanismus

Synvest-1 exerts its effects by binding to synaptic vesicle glycoprotein 2A, a presynaptic transmembrane protein. This binding allows for the imaging and quantification of synaptic density in vivo using positron emission tomography. The high affinity and specificity of this compound for synaptic vesicle glycoprotein 2A make it an excellent tool for studying synaptic abnormalities associated with various brain disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

SDM-16: A heterocyclic nonacetamide ligand used as a PET imaging agent for synaptic vesicle glycoprotein 2A.

Uniqueness of Synvest-1

This compound is unique due to its high radiochemical yield, purity, and enantiomeric purity. It also demonstrates excellent in vivo binding properties and fast kinetics, making it a superior choice for imaging and quantifying synaptic density in humans .

Eigenschaften

IUPAC Name |

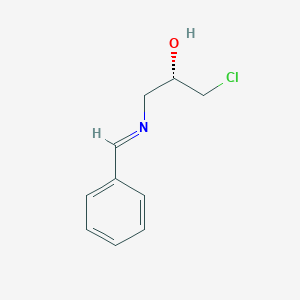

(4R)-4-(3,5-difluorophenyl)-1-[(3-methylpyridin-4-yl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O/c1-11-8-20-3-2-12(11)9-21-10-14(6-17(21)22)13-4-15(18)7-16(19)5-13/h2-5,7-8,14H,6,9-10H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTZBYZOWVBLBQ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2242777-37-1 | |

| Record name | SDM-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242777371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SDM-8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HJJ2N3UU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-azabicyclo[2.2.2]octan-6-ol](/img/structure/B3325831.png)

![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)